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Compound of Interest

Compound Name:
2-(2-Ethoxyphenyl)quinoline-4-

carbohydrazide

CAS No.: 524932-37-4

Cat. No.: B2670383

Get Quote

Executive Summary
The quinoline-4-carbohydrazide scaffold represents a privileged structure in medicinal

chemistry, characterized by a bicyclic aromatic quinoline ring substituted at the C4 position with

a carbohydrazide (-CONHNH2) moiety. This specific pharmacophore serves as a versatile

"molecular hook," capable of forming hydrogen bonds, chelating metals, and undergoing further

derivatization (e.g., into hydrazones, semicarbazides, or heterocycle hybrids).

This guide details the validated biological activities of this class, focusing on antitubercular,

anticancer, and antimicrobial profiles. It provides mechanistic insights, structure-activity

relationships (SAR), and self-validating experimental protocols for researchers in drug

discovery.
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The biological potency of quinoline-4-carbohydrazides stems from the electronic and steric

properties of the quinoline ring combined with the reactivity of the hydrazide linker.

Structure-Activity Relationship (SAR)
Position 2 (C2): Substitution with lipophilic aryl groups (e.g., phenyl, 4-bromophenyl) often

enhances antimicrobial and antitubercular activity by improving cell wall permeation.

Position 4 (C4 - Linker): The carbohydrazide moiety is critical for hydrogen bonding with

receptor pockets (e.g., InhA active site). Conversion to acylhydrazones (Schiff bases)

generally increases antioxidant and anticancer potency.

Positions 6, 7, 8: Electron-withdrawing groups (Cl, F, NO2) at these positions modulate the

pKa of the ring nitrogen and often improve DNA gyrase inhibition.
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Figure 1: Structure-Activity Relationship (SAR) hotspots for Quinoline-4-Carbohydrazide

derivatives.

Core Therapeutic Profiles
Antitubercular Activity (Primary Indication)
Quinoline-4-carbohydrazides are potent inhibitors of Mycobacterium tuberculosis (Mtb).

Mechanism of Action: The hydrazide group mimics the substrate for Enoyl-ACP Reductase

(InhA), a key enzyme in the Type II Fatty Acid Biosynthesis (FAS-II) pathway. Inhibition of
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InhA prevents the synthesis of mycolic acids, essential for the mycobacterial cell wall.

Key Data:

Compound 5n (Quinoline-triazole hybrid) showed an MIC of 12.5 µg/mL against Mtb

H37Rv.[1]

Molecular Docking: Reveals hydrophobic interactions with the InhA binding pocket,

specifically residues Tyr158 and Phe149.

Anticancer Activity
Derivatives, particularly hydrazones and acrylamide hybrids, exhibit significant cytotoxicity

against breast (MCF-7), lung (A549), and colon cancer cell lines.

Mechanism of Action:

EGFR-TK Inhibition: The scaffold fits into the ATP-binding pocket of Epidermal Growth

Factor Receptor Tyrosine Kinase.

Apoptosis Induction: Upregulation of p53 and Caspase-9, leading to cell cycle arrest at the

G1 phase.

Key Data:

Compound 6h (Acrylamide hybrid) displayed an IC50 of 0.22 µM against MCF-7 cells,

comparable to Lapatinib (0.18 µM).

Antimicrobial & Anti-inflammatory[2][3][4]
Antibacterial: Acts via inhibition of DNA Gyrase (Topoisomerase II). Effective against Gram-

positive bacteria (e.g., S. aureus).[2]

Anti-inflammatory: Inhibition of COX-2 and suppression of pro-inflammatory cytokines (TNF-

α, IL-6).
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The following diagram illustrates the dual-pathway mechanism for Antitubercular and

Anticancer activities.
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Figure 2: Dual mechanistic pathways targeting InhA in Tuberculosis and EGFR-TK in Cancer.

Experimental Protocols
Protocol A: Synthesis of Quinoline-4-Carbohydrazide
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Objective: To synthesize the core precursor from quinoline-4-carboxylic acid.

Esterification: Reflux Quinoline-4-carboxylic acid (10 mmol) with absolute ethanol (30 mL)

and conc. H2SO4 (0.5 mL) for 8–10 hours. Neutralize with NaHCO3, extract with ethyl

acetate, and evaporate to yield the Ethyl ester.

Hydrazinolysis: Dissolve the ethyl ester (10 mmol) in ethanol (20 mL). Add Hydrazine

hydrate (99%, 50 mmol) dropwise.

Reflux: Heat the mixture at reflux for 6–12 hours. Monitor via TLC (Mobile phase:

Chloroform:Methanol 9:1).

Isolation: Cool the reaction mixture to room temperature. Pour into ice-cold water. The solid

hydrazide precipitates.

Purification: Filter, wash with cold water, and recrystallize from ethanol.

Validation: Melting point should be sharp; IR spectrum must show doublet -NH2 peaks

around 3300-3200 cm⁻¹ and Amide I (C=O) at ~1650 cm⁻¹.

Protocol B: InhA Enzyme Inhibition Assay
Objective: To validate antitubercular mechanism.[1][3]

Reagents: Recombinant InhA enzyme, NADH (cofactor), 2-trans-dodecenoyl-CoA

(substrate).

Setup: In a quartz cuvette, mix 30 mM PIPES buffer (pH 6.8), test compound (various

concentrations in DMSO), InhA (50 nM), and NADH (250 µM).

Initiation: Add 2-trans-dodecenoyl-CoA (50 µM) to start the reaction.

Measurement: Monitor the oxidation of NADH to NAD+ by measuring the decrease in

absorbance at 340 nm over 60 seconds at 25°C using a UV-Vis spectrophotometer.

Calculation: % Inhibition =

.
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Quantitative Data Summary
Compound Class Target Activity Key Metric (Best) Reference

Quinoline-Acrylamide

Hybrid
Anticancer (MCF-7) IC50: 0.22 µM [1]

Quinoline-Triazole

Hybrid
Antitubercular (Mtb) MIC: 12.5 µg/mL [2]

2-(4-Br-Ph)-Quinoline-

4-CH

Antibacterial (S.

aureus)
MIC: 38.64 µM [3]

Quinoline-Hydrazone Antioxidant (DPPH) IC50: 843 ppm [4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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